molecular formula C12H11NO2 B11895849 2-(3-Aminonaphthalen-1-yl)acetic acid

2-(3-Aminonaphthalen-1-yl)acetic acid

Cat. No.: B11895849
M. Wt: 201.22 g/mol
InChI Key: STIXAUFDWHMENK-UHFFFAOYSA-N
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Description

2-(3-Aminonaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, featuring an amino group at the 3-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminonaphthalen-1-yl)acetic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 3-nitronaphthalene.

    Reduction: The nitro group of 3-nitronaphthalene is reduced to form 3-aminonaphthalene.

    Acetylation: 3-aminonaphthalene undergoes acetylation with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminonaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Aminonaphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminonaphthalen-1-yl)acetic acid
  • 2-(3’-Amino-[1,1’-biphenyl]-3-yl)acetic acid
  • 2-(3-Amino-4-methylphenyl)acetic acid

Uniqueness

2-(3-Aminonaphthalen-1-yl)acetic acid is unique due to the specific positioning of the amino and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-aminonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7,13H2,(H,14,15)

InChI Key

STIXAUFDWHMENK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)N

Origin of Product

United States

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